![molecular formula C18H15FN2OS B6524109 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 683780-27-0](/img/structure/B6524109.png)

2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis

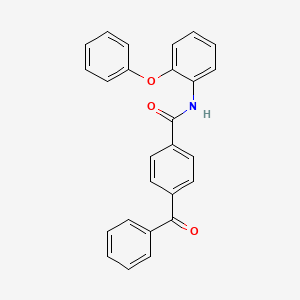

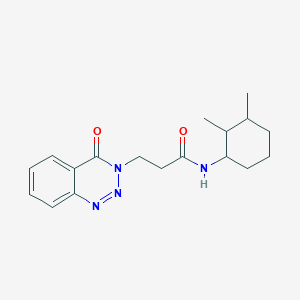

Quinoline derivatives often exhibit their biological activities due to the substitution on the heterocyclic pyridine ring . The structure of your compound suggests it may have similar properties, with a fluorine atom and a methyl group on the quinoline ring, and a phenylacetamide group attached via a sulfur atom.Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific reactions of your compound would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Quinoline derivatives can have a wide range of properties, depending on their specific substituents .Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as 4-aminoquinolines . These compounds are known to interact with various targets, including DNA gyrase, a type II topoisomerase, and are often used in antibacterial therapies .

Mode of Action

Based on its structural similarity to other fluoroquinolones, it is plausible that it inhibits bacterial dna-gyrase, thereby preventing dna replication and transcription . This results in the death of bacterial cells and the resolution of the infection.

Biochemical Pathways

Fluoroquinolones, in general, are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication and transcription.

Result of Action

The result of Oprea1_821983’s action would likely be the inhibition of bacterial growth or the killing of bacterial cells, given its potential mode of action as a DNA gyrase inhibitor . This would lead to the resolution of bacterial infections.

Avantages Et Limitations Des Expériences En Laboratoire

The use of FMQS in scientific research has several advantages. It is a highly potent inhibitor of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide, with a low IC50 value, and has a high yield of synthesis. Additionally, it is relatively inexpensive and easy to obtain. However, FMQS has some limitations for lab experiments. It is a synthetic compound and is not found in nature, and its synthesis requires the use of hazardous chemicals.

Orientations Futures

The potential applications of FMQS in scientific research are numerous. It can be used to study the effects of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide inhibition on various biological processes, such as cell proliferation and apoptosis. Additionally, it can be used to investigate the mechanism of action of other drugs, as well as to study the effects of nucleic acid synthesis on autoimmune diseases and inflammation. Finally, it can be used to develop new therapeutic agents for the treatment of cancer and other diseases.

Méthodes De Synthèse

FMQS can be synthesized by a two-step process involving the reaction of 2-chloro-6-fluoro-4-methylquinoline with 4-(N-phenylsulfanyl)benzoyl chloride in the presence of a base, followed by the reaction of the intermediate with sodium hydroxide. This synthesis method yields FMQS in a high yield of approximately 90%.

Applications De Recherche Scientifique

The most common use of FMQS is as an inhibitor of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide in scientific research. This compound is an enzyme involved in the synthesis of nucleic acids, and its inhibition can be used to study the effects of nucleic acid synthesis on various biological processes. Additionally, FMQS has been used to study the effects of this compound inhibition on cell proliferation and apoptosis, as well as to investigate the mechanism of action of other drugs.

Propriétés

IUPAC Name |

2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c1-12-9-18(21-16-8-7-13(19)10-15(12)16)23-11-17(22)20-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJUJZATZPUOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

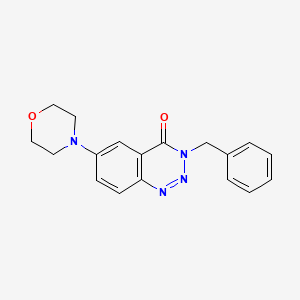

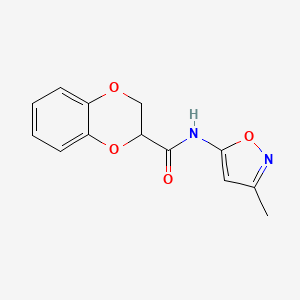

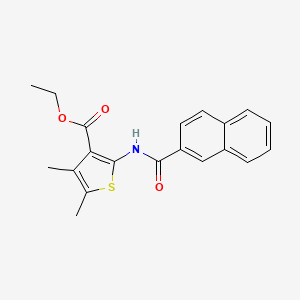

![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)

![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)

![N-[(3-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524066.png)

![4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524074.png)

![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)

![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)

![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)